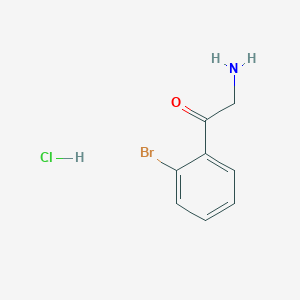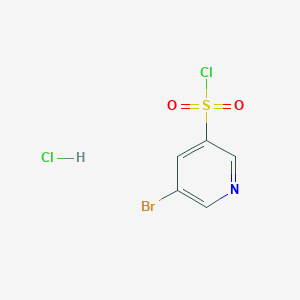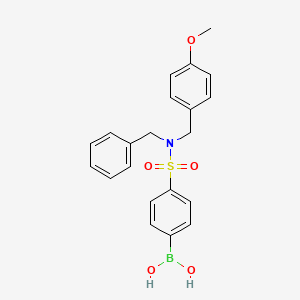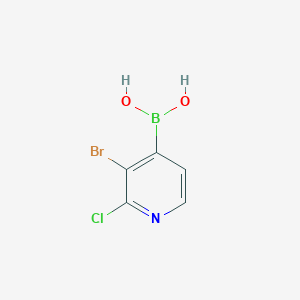
3-Bromo-2-chloropyridine-4-boronic acid
Descripción general
Descripción
3-Bromo-2-chloropyridine-4-boronic acid is a chemical compound with the molecular formula CHBBrClNO . It may contain varying amounts of anhydride .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a topic of significant interest in the field of organic chemistry. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis . The Suzuki-Miyaura coupling is a widely used reaction involving organoboron reagents .Molecular Structure Analysis
The molecular structure of this compound consists of bromine, chlorine, nitrogen, oxygen, and boron atoms . The average mass of the molecule is 236.259 Da and the monoisotopic mass is 234.920685 Da .Chemical Reactions Analysis
Boronic acids, such as this compound, are often used in Suzuki-Miyaura coupling reactions . They can also be substrates in peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm³. It has a boiling point of 399.4±52.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 68.6±3.0 kJ/mol. The flash point is 195.3±30.7 °C. The index of refraction is 1.620 .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
3-Bromo-2-chloropyridine-4-boronic acid is likely to be involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in organic synthesis. Such reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and polymers. Malik et al. (2020) demonstrated the Suzuki cross-coupling reaction's effectiveness using a Pd(0) catalyst to yield novel pyrimidine analogs with good yields, showcasing the utility of boronic acids in facilitating such transformations (Malik et al., 2020).
Boronic Acid-Catalyzed Reactions
Boronic acids, including derivatives similar to this compound, serve as catalysts in various organic reactions due to their unique reactivity. For example, Hashimoto et al. (2015) discovered a boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner (Hashimoto et al., 2015).
Computational and Spectral Studies
Experimental and computational studies on boronic acids help understand their structural and electronic properties. Karabacak et al. (2014) conducted a comprehensive study on 3-bromophenylboronic acid, including FT-IR, FT-Raman, NMR, and UV–Vis spectroscopy, alongside DFT calculations. Such studies provide valuable insights into the behavior and reactivity of boronic acid derivatives, which can be extrapolated to compounds like this compound (Karabacak et al., 2014).
Synthesis of Functionalized Derivatives
The versatility of boronic acids in organic synthesis extends to the preparation of functionalized derivatives for various applications, including luminescent materials and sensing probes. Sadu et al. (2017) reported a metal-free synthesis of four-coordinate organoborons using boronic acids, demonstrating the potential for creating new materials for optoelectronic and biomedical purposes (Sadu et al., 2017).
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-2-chloropyridine-4-boronic acid is the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere and under -20°c to maintain its stability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the creation of complex organic compounds from simpler ones .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound is stable under an inert atmosphere and at temperatures below -20°C . It is also important to avoid dust formation as it may affect the efficacy of the compound .
Análisis Bioquímico
Biochemical Properties
3-Bromo-2-chloropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of biaryl compounds. The compound interacts with various enzymes and proteins involved in these reactions, such as palladium complexes and ligands that stabilize the catalytic cycle . The nature of these interactions is primarily based on the coordination of the boronic acid group with the metal center, enabling the transfer of organic groups to form new chemical bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with cellular proteins and enzymes. For instance, this compound may affect cell signaling pathways by inhibiting or activating specific kinases and phosphatases. Additionally, it can impact gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in enzyme inhibition or activation. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . This interaction leads to changes in gene expression and cellular function, as the inhibition of key enzymes can alter various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and low temperatures, but it may degrade over time when exposed to moisture or high temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, it may cause toxic effects such as organ damage and metabolic disturbances . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the transfer of organic groups, such as palladium catalysts and ligands . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, the compound may be transported into cells via specific transporters and accumulate in certain cellular compartments where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes . These localization patterns can significantly impact the compound’s biochemical properties and cellular effects.
Propiedades
IUPAC Name |
(3-bromo-2-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSDUAXKXSMERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657291 | |
| Record name | (3-Bromo-2-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-16-1 | |
| Record name | B-(3-Bromo-2-chloro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)
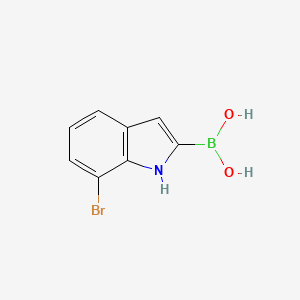
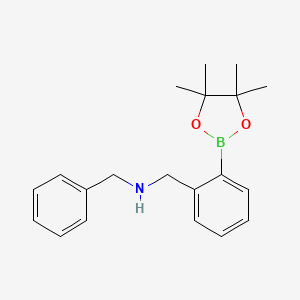
![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)
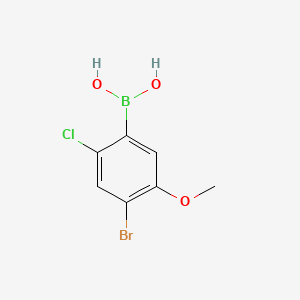
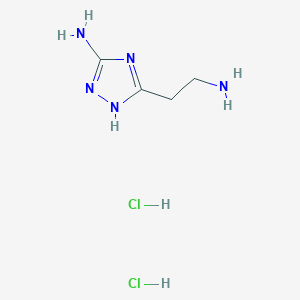
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)


